Dry Etch Resistance: 2-Adamantyl Acrylate Copolymers vs. Acrylate vs. Methacrylate Backbones
In a direct head-to-head comparison of ArF resist copolymer systems, the 2-methyl-2-adamantyl acrylate (2MAdAA)/GBLMA resin demonstrated superior dry-etching resistance compared to its methacrylate analog (2MAdMA/GBLMA). The study concluded that the 2MAdAA/GBLMA system provides the best overall balance of dry etching resistance, resolution, and sensitivity among the four systems tested [1].
| Evidence Dimension | Dry-etch resistance in ArF resist formulation |
|---|---|
| Target Compound Data | 2-Methyl-2-adamantyl acrylate (2MAdAA) / GBLMA copolymer |
| Comparator Or Baseline | 2-Methyl-2-adamantyl methacrylate (2MAdMA) / GBLMA copolymer |
| Quantified Difference | Qualitatively superior; reported as best balance of performance metrics |
| Conditions | ArF excimer laser lithography; plasma etching environment |
Why This Matters
For semiconductor manufacturers, this evidence directly supports the selection of 2-adamantyl acrylate-based monomers over their methacrylate counterparts to achieve the required etch durability for sub-100 nm node fabrication, minimizing pattern transfer loss.
- [1] K. Uetani et al., 'Comparison of acrylate and methacrylate resin system in ArF lithography', Proceedings of SPIE, 2000, 3999, pp. 974-981. View Source
